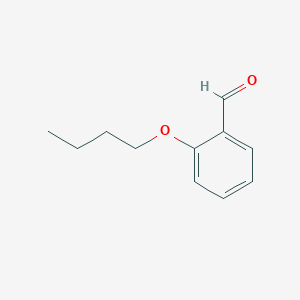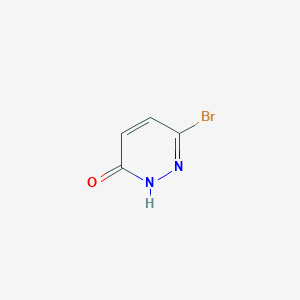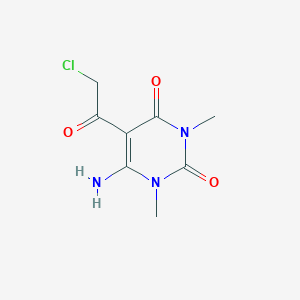
6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione” is a chemical compound with the linear formula C6H8ClN3O2 . It is a derivative of pyrimidinedione .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a practical synthesis of 6-amino-5-carboxamidouracils, which are the main building blocks for the preparation of 8-substituted xanthines, has been achieved by condensation of 5,6-diaminouracil derivatives and various carboxylic acids using a non-hazardous coupling reagent . Another study reported the development of an ultrasound-promoted green protocol to access pharmaceutically relevant functionalized coumarin-uracil molecular hybrids .Molecular Structure Analysis
The molecular structure of “6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione” is represented by the linear formula C6H8ClN3O2 .Chemical Reactions Analysis
In terms of chemical reactions, the synthesis of similar compounds involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids . Another study reported the use of a three-component tandem reaction between 4-hydroxycoumarin, substituted aromatic aldehydes, and 6-aminouracils under sulfamic acid-catalysis in aqueous ethanol .Aplicaciones Científicas De Investigación
Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines
- Summary of Application: This compound is used in the synthesis of 6-amino-5-carboxamidouracils, which are the main building blocks for the preparation of 8-substituted xanthines . These xanthine derivatives are important bioactive molecules .
- Methods of Application: The synthesis involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids using a non-hazardous coupling reagent . The reaction conditions were optimized to lead to the precipitation of pure products after only 5 to 10 minutes of reaction time .
- Results: The method tolerates a variety of substituted 5,6-diaminouracil and carboxylic acid derivatives as starting compounds, resulting in most cases in more than 80% isolated yield .
Synthesis of Isoxazole Fused Quinoline Scaffolds
- Summary of Application: This compound is used in the regioselective synthesis of novel 6-amino-5-(3-phenylisoxazolo[5,4-b]quinolin-4-yl)pyrimidine-2,4(1H,3H)-diones and 3-methyl-1-phenyl-4-(3-phenylisoxazolo[5,4-b]quinolin-4-yl)-1H-pyrazol-5-amines .
- Methods of Application: The synthesis involves the cleavage of the isatin C–N bond followed by a ring expansion reaction in a one-pot manner . This is done using environmentally benevolent p-toluene sulphonic acid as a catalyst .
- Results: The protocol offers several advantages, including a short reaction time, an excellent yield, easy work-up, practical simplicity, high regioselectivity, and the absence of extraction and chromatographic purification steps .
Synthesis of Pyrido[2,3-d]pyrimidin-5-one and Pyrimidino[4,5-d][1,3]oxazine Derivatives
- Summary of Application: This compound is used in the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . These derivatives are important due to a wide range of biological activity .
- Methods of Application: The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base . This results in the formation of pyrimidino[4,5-d][1,3]oxazines .
- Results: The method developed offers several advantages, including a short reaction time, an excellent yield, easy work-up, practical simplicity, high regioselectivity, and the absence of extraction and chromatographic purification steps .
Synthesis of 6-Amino-5-(chloroacetyl)-1-(cyclopropylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione
- Summary of Application: This compound is a derivative of “6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione” and can be used in various chemical reactions .
- Methods of Application: The synthesis details of this compound are not specified in the source .
- Results: The compound has been successfully synthesized, but the specific results or outcomes obtained are not provided in the source .
Synthesis of Biologically Active Compounds with Pyrido[2,3-d]pyrimidinone Core
- Summary of Application: This compound is used in the synthesis of biologically active compounds with a pyrido[2,3-d]pyrimidinone core . These compounds exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
- Methods of Application: The synthesis involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature . This reaction is applicable only to pyrimidines containing electron-donating substituents at position 4 .
- Results: The method developed offers several advantages, including a short reaction time, an excellent yield, easy work-up, practical simplicity, high regioselectivity, and the absence of extraction and chromatographic purification steps .
Synthesis of 6-Amino-5-(chloroacetyl)-1-(cyclopropylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione
- Summary of Application: This compound is a derivative of “6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione” and can be used in various chemical reactions .
- Methods of Application: The synthesis details of this compound are not specified in the source .
- Results: The compound has been successfully synthesized, but the specific results or outcomes obtained are not provided in the source .
Propiedades
IUPAC Name |
6-amino-5-(2-chloroacetyl)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3/c1-11-6(10)5(4(13)3-9)7(14)12(2)8(11)15/h3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIHPCABEPSLMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)CCl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291941 |
Source


|
| Record name | 6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
67130-66-9 |
Source


|
| Record name | 67130-66-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

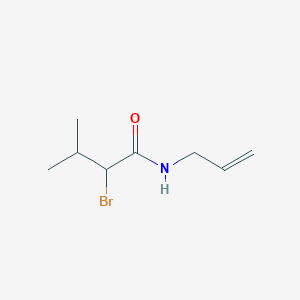

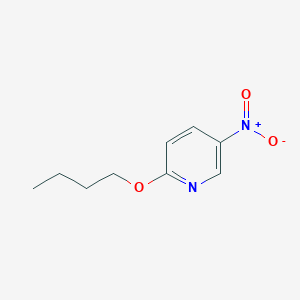
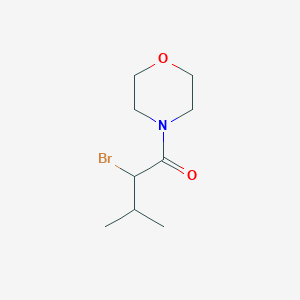
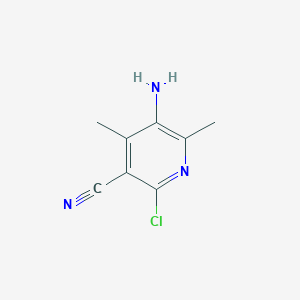
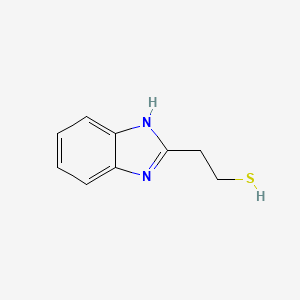
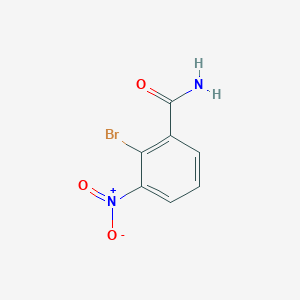
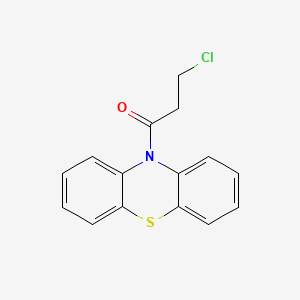
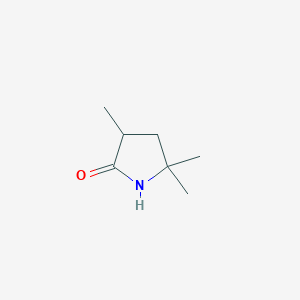
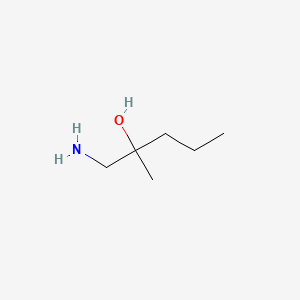
![1,2,4-Triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)
